![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
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Overview
Description
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a chemical compound with the molecular formula C18H41NO2Si2 . It has a molecular weight of 359.69464 . This compound was first synthesized in 2013.
Chemical Reactions Analysis
Tert-butyldimethylsilyl compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . They can react with hydroxyl groups under mild conditions to form corresponding silyl ethers . They can also react with ketones, esters, or amides to form corresponding enol silyl ethers .Scientific Research Applications
Protective Groups in Organic Synthesis
The tert-butyldimethylsilyloxy group, a component of the compound, is used as a protective group in organic synthesis . It is more hydrolytically stable than trimethylsilyl ethers, making it more suitable for such applications .
Silylation of Alcohols
The tert-butyldimethylsilyloxy group can be used for the silylation of various alcohols, converting them to tert-butyldimethylsilyl ethers . This reaction is often used in the synthesis of complex organic molecules .
Cleavage of Silyl Ethers
tert-Butyldimethysilyl ethers, which can be formed from the compound, can be rapidly cleaved back to alcohols by treatment with tetra-n-butylammonium fluoride . This allows for the temporary protection of alcohol groups during synthesis .
Synthesis of Natural Products
The tert-butyldimethylsilyloxy group has been used in the total synthesis of several natural products, including (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Preparation of α-Chiral Ether Derivatives
tert-Butyldimethylsilanol, a related compound, has been used for the preparation of α-chiral ether derivatives . This could potentially be an application of the compound .
Synthesis of Enol Silyl Ethers
tert-Butyldimethylsilanol has also been used in the synthesis of enol silyl ethers . This could be another potential application of the compound.
Safety and Hazards
properties
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine |
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